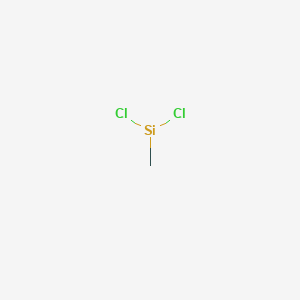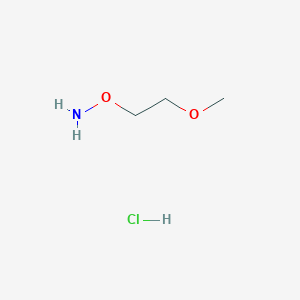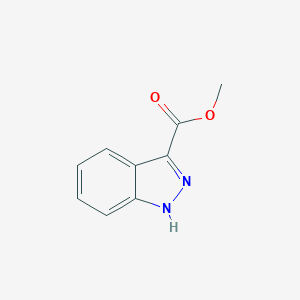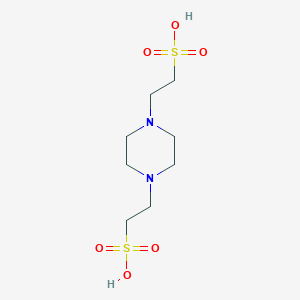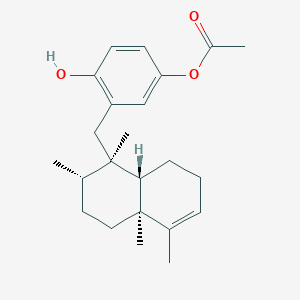
Avarol monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avarol monoacetate is a natural compound that is derived from marine sponges. It has been found to have significant potential in the field of drug discovery due to its various bioactivities.
Mécanisme D'action
The mechanism of action of avarol monoacetate is not fully understood. However, it has been found to inhibit the activity of various enzymes, including phosphodiesterase, which is involved in the regulation of cell growth and proliferation. Avarol monoacetate has also been found to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Avarol monoacetate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using avarol monoacetate in lab experiments is that it is a natural compound, which may have fewer side effects compared to synthetic compounds. However, avarol monoacetate is a complex molecule, which may make its synthesis difficult. Another limitation is that avarol monoacetate may have low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on avarol monoacetate. One direction is to investigate its potential as an anticancer agent. Another direction is to investigate its potential as an antiviral and antibacterial agent. Additionally, further research is needed to understand the mechanism of action of avarol monoacetate and to improve its bioavailability. Finally, the synthesis of avarol monoacetate needs to be optimized to make it more accessible for research purposes.
Conclusion:
In conclusion, avarol monoacetate is a natural compound with significant potential in the field of drug discovery. It has various bioactivities, including anticancer, antiviral, and antibacterial activities. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases. However, further research is needed to understand its mechanism of action and to improve its bioavailability.
Applications De Recherche Scientifique
Avarol monoacetate has been found to have various bioactivities, including anticancer, antiviral, and antibacterial activities. It has also been found to have anti-inflammatory and antioxidant properties. Due to these properties, avarol monoacetate has significant potential in the field of drug discovery.
Propriétés
Numéro CAS |
122143-92-4 |
|---|---|
Nom du produit |
Avarol monoacetate |
Formule moléculaire |
C23H32O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] acetate |
InChI |
InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(26-17(3)24)9-10-20(18)25/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1 |
Clé InChI |
DRSPVCXBVVVLIJ-RAKGIWIYSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
Synonymes |
avarol monoacetate monoacetyl avarol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
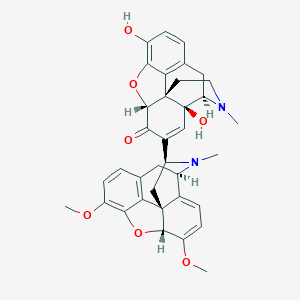
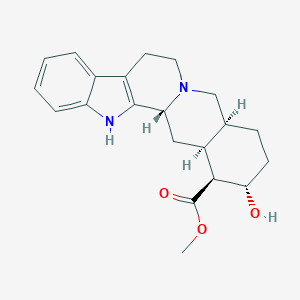
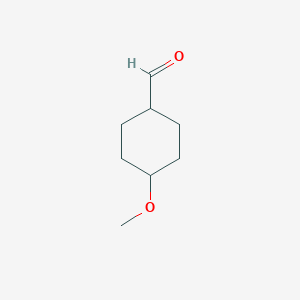
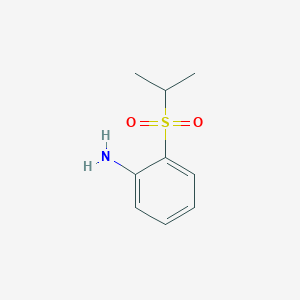
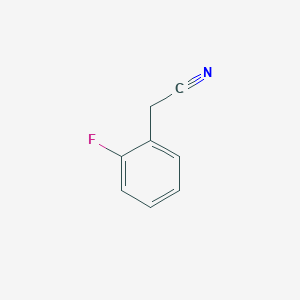
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)
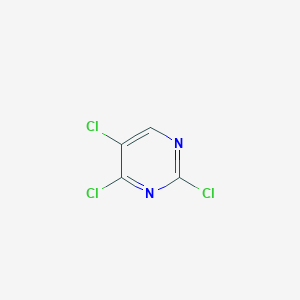
![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)

